![molecular formula C19H20N2O2 B2862438 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide CAS No. 1351644-77-3](/img/structure/B2862438.png)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds is available , but the specific molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” is not found in the search results.Chemical Reactions Analysis
The chemical reactions involving similar compounds are available , but the specific chemical reactions of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available , but the specific physical and chemical properties of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.Scientific Research Applications
Anticancer Potential
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide and related compounds have been explored for their potential in cancer treatment. For instance, α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized via a one-pot three-component method, displayed notable antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells (Fang et al., 2016). Additionally, another study identified a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides with significant antilipidperoxidation activities and cerebral protective effects, suggesting potential in neuroprotective applications (Tatsuoka et al., 1992).
Sleep-Wake Modulation
In research on sleep-wake modulation, the blockade of orexin receptors, which are linked to wakefulness, was studied using a compound structurally related to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide. This research is significant for understanding sleep disorders and developing treatments (Dugovic et al., 2009).
Synthesis of Bioactive Compounds
Various studies have focused on the synthesis of bioactive compounds using tetrahydroisoquinolines. For example, the synthesis of 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones, which showed potential as anti-cancer agents, targets renal, leukemia, melanoma, and lung cancer cell lines (Lobe & Efange, 2020). Additionally, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides represents an advancement in creating compounds for potential therapeutic use (Shi et al., 2013).
Cardiovascular Applications
Research has also delved into the cardiovascular domain, where 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potential as bradycardic agents with inhibitory activity against I(f) currents, which are relevant in cardiac rhythm regulation (Kubota et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)21-16-10-9-15-11-12-20-19(23)17(15)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSOABSORLCBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.